4-bromo-N-(2-hydroxyethyl)benzamide
Overview
Description
4-bromo-N-(2-hydroxyethyl)benzamide: is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the fourth position and an N-(2-hydroxyethyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of Benzamide: The synthesis of 4-bromo-N-(2-hydroxyethyl)benzamide typically begins with the bromination of benzamide. This can be achieved by reacting benzamide with bromine in the presence of a suitable catalyst.
N-(2-hydroxyethyl) Substitution: The brominated benzamide is then reacted with 2-hydroxyethylamine under controlled conditions to introduce the N-(2-hydroxyethyl) group.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 4-bromo-N-(2-hydroxyethyl)benzamide can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the hydroxyethyl group.
Condensation Reactions: The amide group in the compound can engage in condensation reactions with other reactive species.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidation can yield products like carboxylic acids or aldehydes.
Reduction Products: Reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: 4-bromo-N-(2-hydroxyethyl)benzamide is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine:
Pharmaceutical Research: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry:
Material Science: The compound is explored for its applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-hydroxyethyl)benzamide involves its interaction with specific molecular targets. The bromine atom and the hydroxyethyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 4-bromo-N-(2-hydroxyethyl)benzenecarboxamide
- 4-bromo-N-(2-hydroxyethyl)benzylamine
- 4-bromo-N-(2-hydroxyethyl)phenylacetamide
Uniqueness:
- Substitution Pattern: The specific substitution pattern of 4-bromo-N-(2-hydroxyethyl)benzamide, with a bromine atom at the fourth position and an N-(2-hydroxyethyl) group, gives it unique chemical and physical properties.
- Reactivity: The presence of both the bromine atom and the hydroxyethyl group allows for diverse chemical reactions and potential applications.
Properties
IUPAC Name |
4-bromo-N-(2-hydroxyethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-8-3-1-7(2-4-8)9(13)11-5-6-12/h1-4,12H,5-6H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTNMGZYPWHWLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70311771 | |
Record name | 4-bromo-N-(2-hydroxyethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70311771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57728-67-3 | |
Record name | 4-Bromo-N-(2-hydroxyethyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57728-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 245186 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057728673 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 57728-67-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245186 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-bromo-N-(2-hydroxyethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70311771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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